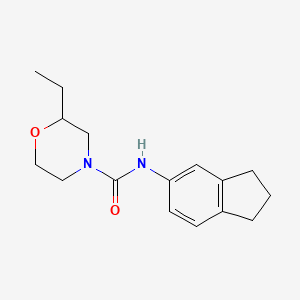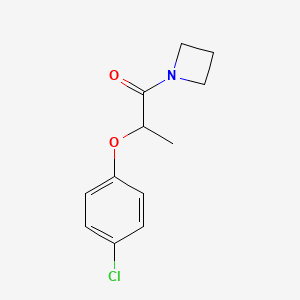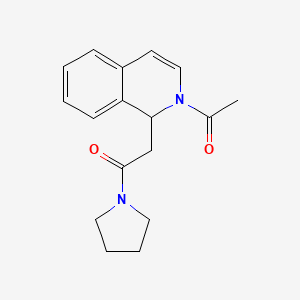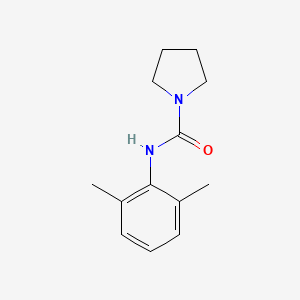
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that binds to the CB1 receptor in the brain. By inhibiting FAAH, Ro 64-6198 increases the levels of anandamide in the brain, which has potential therapeutic effects.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 works by inhibiting FAAH, which increases the levels of anandamide in the brain. Anandamide binds to the CB1 receptor in the brain, which has a variety of effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain in animal models, and to have anxiolytic and antidepressant effects. It has also been shown to improve memory and cognition in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the effects of anandamide on the CB1 receptor. However, N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198. One area of interest is its potential therapeutic effects in conditions such as pain, anxiety, and addiction. Another area of interest is its effects on memory and cognition, and its potential use in treating cognitive disorders such as Alzheimer's disease. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which could have even greater therapeutic potential.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with ethylmagnesium bromide to form 2-ethyl-2,3-dihydro-1H-inden-5-ol. The second step involves the reaction of the indenol with morpholine and triethylamine to form N-(2,3-dihydro-1H-inden-5-yl)morpholine. The final step involves the reaction of the indenylmorpholine with ethyl chloroformate to form N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. It has also been studied for its effects on memory and cognition.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15-11-18(8-9-20-15)16(19)17-14-7-6-12-4-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUGTQJXYUJENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)

![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)




